molecular formula C7H9NO3 B6167743 4-(1,3-oxazol-2-yl)butanoic acid CAS No. 951217-55-3

4-(1,3-oxazol-2-yl)butanoic acid

Cat. No.: B6167743
CAS No.: 951217-55-3
M. Wt: 155.15 g/mol
InChI Key: LSBHXKZAGALASX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1,3-Oxazol-2-yl)butanoic acid is a heterocyclic carboxylic acid characterized by a five-membered oxazole ring attached to a butanoic acid chain. The oxazole ring consists of one oxygen and one nitrogen atom, contributing to its aromaticity and electronic properties. Its butanoic acid moiety enhances water solubility, while the oxazole ring may facilitate interactions with biological targets through hydrogen bonding or π-π stacking.

Properties

CAS No.

951217-55-3

Molecular Formula

C7H9NO3

Molecular Weight

155.15 g/mol

IUPAC Name

4-(1,3-oxazol-2-yl)butanoic acid

InChI

InChI=1S/C7H9NO3/c9-7(10)3-1-2-6-8-4-5-11-6/h4-5H,1-3H2,(H,9,10)

InChI Key

LSBHXKZAGALASX-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=N1)CCCC(=O)O

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the van Leusen oxazole synthesis, which utilizes tosylmethylisocyanides (TosMICs) as key intermediates . The reaction conditions often involve the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of 4-(1,3-oxazol-2-yl)butanoic acid may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This can include the use of continuous flow reactors and automated synthesis systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-oxazol-2-yl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.

    Substitution: The oxazole ring can undergo substitution reactions, where different substituents are introduced at specific positions on the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2-carboxylic acid derivatives, while reduction can produce oxazoline derivatives.

Scientific Research Applications

4-(1,3-oxazol-2-yl)butanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1,3-oxazol-2-yl)butanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The oxazole ring allows for binding through various non-covalent interactions, including hydrogen bonding and π-π stacking . These interactions can modulate the activity of the target molecules, leading to the observed biological effects.

Comparison with Similar Compounds

Structural and Functional Overview

The following table summarizes key structural analogs, their molecular properties, and applications:

Compound Name Molecular Formula Molecular Weight Key Structural Features Applications/Activities References
4-(1,3-Oxazol-2-yl)butanoic acid C₇H₉NO₃ 155.15 Oxazole ring, butanoic acid chain Leukotriene A4 hydrolase inhibitor
4-(5-Phenyl-1,3-oxazol-2-yl)butanoic acid C₁₃H₁₃NO₃ 231.25 Phenyl-substituted oxazole Structural analog (enhanced lipophilicity)
4-(3-Oxo-1,2-benzothiazol-2(3H)-yl)butanoic acid C₁₁H₁₁NO₃S 237.27 Benzothiazole ring with oxo group Pharmaceutical intermediate
4-[(4-Methyl-1,3-oxazol-2-yl)amino]butanoic acid C₁₂H₁₈N₂O₄ 254.28 Methyl-oxazole, isobutyryl amide linkage Not specified (probable bioactive intermediate)
4-(1,3-Dioxoisoindolin-2-yl)butanoic acid C₁₂H₁₁NO₄ 233.22 Dioxoisoindoline bicyclic structure Pharmaceutical testing
4-Oxo-4-(1,3,4-thiadiazol-2-ylamino)butanoic acid C₆H₇N₃O₃S 201.20 Thiadiazole ring with oxo group Biochemical reagent

Key Comparative Analyses

Heterocyclic Ring Variations
  • Oxazole vs. Thiazole/Benzothiazole: The oxygen atom in oxazole is less electronegative than sulfur in thiazole derivatives (e.g., 4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanoic acid ). Thiazoles often exhibit enhanced antimicrobial activity, while oxazoles may favor enzyme inhibition due to milder electronic effects.
Substituent Effects
  • Phenyl vs. Methyl Groups: The phenyl substitution in 4-(5-phenyl-1,3-oxazol-2-yl)butanoic acid enhances lipophilicity, improving membrane permeability but reducing aqueous solubility. This modification is critical for optimizing pharmacokinetics in drug design.
Functional Group Modifications
  • Oxo and Amide Linkages: The oxo group in 4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanoic acid increases acidity, making the compound more reactive in nucleophilic environments. Amide linkages (e.g., ) enhance structural rigidity and mimic peptide bonds, which is advantageous in designing enzyme inhibitors.
Chain Length and Flexibility
  • Butanoic acid chains (four carbons) balance flexibility and hydrophilicity, as seen in this compound. Shorter chains (e.g., propanoic acid derivatives) may reduce binding affinity, while longer chains could compromise solubility.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.